Phevalin Preferentially Biosynthesized Over Tyrvalin in Host-Mimicking Conditions
In RPMI1640 tissue culture medium, the AusA NRPS preferentially synthesizes phevalin over tyrvalin, despite similar availability of the precursor amino acids phenylalanine and tyrosine [1]. This preferential incorporation was quantified via targeted metabolomics, revealing that phevalin is the dominant aureusimine produced under these host-relevant conditions [1]. In contrast, cultivation in chemically defined medium resulted in comparable yields of both products, albeit with a slight preference for phevalin [1].
| Evidence Dimension | Relative biosynthesis yield in host-mimicking medium |
|---|---|
| Target Compound Data | Phevalin: preferential synthesis, dominant product |
| Comparator Or Baseline | Tyrvalin: lower synthesis in RPMI1640; comparable yields in defined medium |
| Quantified Difference | Phevalin is the preferred product in RPMI1640; no numerical fold-change provided but trend confirmed across replicates |
| Conditions | S. aureus cultivation in RPMI1640 (tissue culture medium) vs. chemically defined medium; targeted metabolomics analysis |
Why This Matters
Preferential biosynthesis under host-like conditions indicates a specific biological role for phevalin that is not shared equally by tyrvalin, making phevalin the essential compound for studies of host-pathogen interactions or biofilm-related virulence.
- [1] Lammers, A., et al. 'The AusAB non-ribosomal peptide synthetase of Staphylococcus aureus preferentially generates phevalin in host-mimicking media.' mBio 16.6 (2025): e00845-24. View Source
